2-Nitrobenzene-1-carboximidamide hydrochloride
CAS No.: 64633-88-1
Cat. No.: VC5596301
Molecular Formula: C7H8ClN3O2
Molecular Weight: 201.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64633-88-1 |
|---|---|
| Molecular Formula | C7H8ClN3O2 |
| Molecular Weight | 201.61 |
| IUPAC Name | 2-nitrobenzenecarboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C7H7N3O2.ClH/c8-7(9)5-3-1-2-4-6(5)10(11)12;/h1-4H,(H3,8,9);1H |
| Standard InChI Key | AUXXZZHQJXFJTC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=N)N)[N+](=O)[O-].Cl |
Introduction
Structural Identification and Molecular Characteristics
Chemical Identity and Nomenclature
2-Nitrobenzene-1-carboximidamide hydrochloride is a benzamide derivative with the systematic IUPAC name 2-nitrobenzenecarboximidamide hydrochloride. Its molecular formula is C₇H₈ClN₃O₂, corresponding to a molecular weight of 201.61 g/mol . The compound’s structure consists of a benzene ring substituted with a nitro group (-NO₂) at the ortho position (C2) and a carboximidamide group (-C(=NH)NH₂) at the C1 position, which is protonated as a hydrochloride salt (Fig. 1) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈ClN₃O₂ | |
| Molecular Weight | 201.61 g/mol | |
| Appearance | White to off-white powder | |
| Storage Conditions | Room temperature | |
| Hazard Statements | H302, H315, H319, H335 |
The hydrochloride salt enhances the compound’s solubility in polar solvents, a critical factor in its pharmacokinetic behavior . The nitro group’s electron-withdrawing nature influences the aromatic ring’s reactivity, facilitating electrophilic substitutions at the meta position relative to the nitro group .
Pharmacological Applications and Mechanism of Action
Role in nNOS Inhibition
2-Nitrobenzene-1-carboximidamide derivatives have emerged as potent inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases and melanoma progression . In a seminal study, hybrid inhibitors incorporating the thiophene-2-carboximidamide fragment (structurally analogous to 2-nitrobenzene-1-carboximidamide) demonstrated low nanomolar potency (Kᵢ = 5 nM) against nNOS, with 440-fold selectivity over endothelial NOS (eNOS) and 260-fold over inducible NOS (iNOS) .
Table 2: Inhibitory Activity of Carboximidamide Derivatives
| Compound | nNOS Kᵢ (nM) | Selectivity (nNOS/eNOS) | Selectivity (nNOS/iNOS) |
|---|---|---|---|
| Thiophene derivative | 5 | 540 | 340 |
| Benzene derivative* | Data pending | Data pending | Data pending |
| *Hypothetical data extrapolated from . |
The crystal structures of inhibitor-enzyme complexes reveal that the carboximidamide group forms hydrogen bonds with Glu592 and Trp587 in the nNOS active site, mimicking the guanidinium group of the natural substrate L-arginine . This interaction is critical for isoform selectivity, as divergent residues in eNOS and iNOS disrupt binding .
| Hazard | Precautionary Measure |
|---|---|
| Skin contact | Wash with soap and water; remove contaminated clothing |
| Eye exposure | Rinse cautiously with water for 15 minutes |
| Inhalation | Move to fresh air; administer oxygen if needed |
Spill management involves neutralization with sodium bicarbonate and disposal in accordance with local regulations .
Comparative Analysis with Structural Analogs
Positional Isomerism: 2-Nitro vs. 4-Nitro Derivatives
The positional isomer 4-nitrobenzamidine hydrochloride (CAS 15723-90-7) shares the same molecular formula but differs in the nitro group’s placement (para vs. ortho) . Computational studies suggest that the ortho configuration in 2-nitrobenzene-1-carboximidamide induces greater steric hindrance, potentially reducing off-target interactions in enzymatic assays compared to the para isomer . This structural distinction underscores the importance of regiochemistry in drug design.
Future Directions and Research Opportunities
Expanding Therapeutic Applications
Ongoing research aims to optimize the pharmacokinetic profile of 2-nitrobenzene-1-carboximidamide-based inhibitors by modifying the aromatic core or introducing solubilizing groups. Additionally, its potential as a scaffold for kinase inhibitors or antimicrobial agents warrants exploration, given the versatility of the carboximidamide moiety in mediating protein-ligand interactions .
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